(Z)-2-ethyl-2-methyloct-5-enoate
Description
(Z)-2-Ethyl-2-methyloct-5-enoate is an ester characterized by a branched alkyl chain at the 2-position (ethyl and methyl groups) and a Z-configured double bond at the 5-position of the octenoate backbone. The Z stereochemistry influences molecular packing in crystalline states and intermolecular interactions, as inferred from crystallographic methodologies like SHELX and ORTEP-III .
Properties
Molecular Formula |
C11H19O2- |
|---|---|
Molecular Weight |
183.27 g/mol |
IUPAC Name |
(Z)-2-ethyl-2-methyloct-5-enoate |
InChI |
InChI=1S/C11H20O2/c1-4-6-7-8-9-11(3,5-2)10(12)13/h6-7H,4-5,8-9H2,1-3H3,(H,12,13)/p-1/b7-6- |
InChI Key |
NKHJRFJEMQBYSC-SREVYHEPSA-M |
Isomeric SMILES |
CC/C=C\CCC(C)(CC)C(=O)[O-] |
Canonical SMILES |
CCC=CCCC(C)(CC)C(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-ethyl-2-methyloct-5-enoate typically involves the esterification of the corresponding alcohol with an appropriate carboxylic acid or its derivatives. One common method is the reaction of 2-ethyl-2-methyl-5-octen-1-ol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction can be represented as follows:
2-ethyl-2-methyl-5-octen-1-ol+Carboxylic acidH2SO4this compound+Water
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-ethyl-2-methyloct-5-enoate can undergo various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing the ester to an alcohol.
Substitution: Alkyl halides and strong bases for nucleophilic substitution reactions.
Major Products
Epoxides: Formed from the oxidation of the double bond.
Alcohols: Resulting from the reduction of the ester group.
Substituted Esters: Produced through nucleophilic substitution reactions.
Scientific Research Applications
(Z)-2-ethyl-2-methyloct-5-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Z)-2-ethyl-2-methyloct-5-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which may then participate in further biochemical pathways. The double bond in the Z-configuration can also influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Physicochemical Properties
Table 2: Physical Properties
- Hydrogen Bonding: The benzoimidazol derivative () exhibits higher solubility due to amino and hydroxyl groups enabling H-bonding, unlike the aliphatic target ester, which relies on van der Waals interactions .
- Thermal Stability: Branched esters like this compound typically exhibit lower melting points than aromatic analogs due to reduced crystallinity .
Crystallographic and Stereochemical Analysis
- Software Utilization : Structural parameters (bond lengths, angles) for such esters are often refined using SHELXL and visualized via ORTEP-III , ensuring accuracy in stereochemical assignments.
- Graph Set Analysis : The Z configuration in the target compound likely forms a unique hydrogen-bonding motif (e.g., intramolecular CH-π interactions) compared to E isomers, as per Etter’s formalism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
